

## A Head-to-Head Comparison of AZD4604 and Other Selective JAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Londamocitinib |           |
| Cat. No.:            | B3028566       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AZD4604, an inhaled selective Janus kinase 1 (JAK1) inhibitor, with other selective JAK1 inhibitors, including upadacitinib, filgotinib, and abrocitinib. The information is supported by experimental data from publicly available literature, with detailed methodologies for key experiments to allow for critical evaluation and replication.

## Introduction to JAK1 Inhibition in Inflammatory Diseases

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling that drives inflammatory and autoimmune diseases.[1] Selective inhibition of JAK1 is a promising therapeutic strategy, as it can modulate the signaling of numerous pro-inflammatory cytokines while potentially minimizing the side effects associated with broader JAK inhibition.[2] AZD4604 is an inhaled, potent, and selective JAK1 inhibitor currently under investigation for the treatment of asthma.[3] [4] This guide compares its preclinical profile with that of other selective JAK1 inhibitors that have been approved or are in late-stage development for various inflammatory conditions.

## **Quantitative Performance Data**



The following tables summarize the in vitro potency and selectivity of AZD4604 compared to other selective JAK1 inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same assays are limited. Therefore, variations in experimental conditions should be considered when interpreting these results.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

| Inhibitor    | JAK1 IC50<br>(nM) | JAK2 IC50<br>(nM) | JAK3 IC50<br>(nM) | TYK2 IC50<br>(nM) | Data<br>Source            |
|--------------|-------------------|-------------------|-------------------|-------------------|---------------------------|
| AZD4604      | 0.54              | >1000             | >1000             | >1000             | [Nilsson et<br>al., 2022] |
| Upadacitinib | 120               | 2300              | 4700              | -                 | [5]                       |
| Filgotinib   | 10-53             | 28-29             | 311-810           | 116-177           | _                         |
| Abrocitinib  | 29.2              | 803               | >10000            | 1250              |                           |

Table 2: In Vitro Kinase Selectivity (Fold-Selectivity vs. JAK1)

| Inhibitor    | JAK2 vs JAK1 | JAK3 vs JAK1 | TYK2 vs JAK1 | Data Source                                |
|--------------|--------------|--------------|--------------|--------------------------------------------|
| AZD4604      | >1852        | >1852        | >1852        | Calculated from<br>Nilsson et al.,<br>2022 |
| Upadacitinib | ~19          | ~39          | -            | Calculated from                            |
| Filgotinib   | ~0.5-2.8     | ~5.8-81      | ~2.2-17.7    | Calculated from                            |
| Abrocitinib  | ~27.5        | >342         | ~42.8        | Calculated from                            |

Table 3: Cellular Potency (IC50, nM)



| Inhibitor    | Assay                  | Cell Line             | IC50 (nM) | Data Source               |
|--------------|------------------------|-----------------------|-----------|---------------------------|
| AZD4604      | IL-4-induced<br>pSTAT6 | Human CD4+ T<br>cells | 16.9      | [Nilsson et al.,<br>2022] |
| Upadacitinib | IL-6-induced<br>pSTAT3 | Monocytes             | 33        |                           |
| Filgotinib   | IL-6-induced<br>pSTAT1 | -                     | 110       | _                         |

# Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

## **JAK/STAT Signaling Pathway**

This diagram illustrates the canonical JAK/STAT signaling pathway, which is the target of JAK1 inhibitors.

JAK/STAT Signaling Pathway Inhibition

### **Experimental Workflow for JAK Inhibitor Evaluation**

This diagram outlines a typical workflow for the preclinical evaluation of a novel JAK inhibitor.





Click to download full resolution via product page

Preclinical JAK Inhibitor Evaluation Workflow



## Experimental Protocols In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative method for determining the in vitro potency (IC50) of inhibitors against JAK family kinases.

Objective: To measure the binding affinity of a test compound to a specific kinase by detecting the displacement of a fluorescently labeled tracer.

#### Materials:

- Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
- LanthaScreen™ Eu-anti-Tag Antibody.
- LanthaScreen™ Kinase Tracer.
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35).
- Test compounds (e.g., AZD4604) serially diluted in DMSO.
- 384-well microplates.
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

#### Procedure:

- Reagent Preparation: Prepare a 3X solution of the kinase/antibody mixture and a 3X solution
  of the tracer in Kinase Buffer A. The final concentrations will depend on the specific kinase
  and are optimized prior to the assay.
- Compound Plating: Add 5  $\mu$ L of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Kinase/Antibody Addition: Add 5 μL of the 3X kinase/antibody mixture to each well.



- Tracer Addition and Incubation: Add 5  $\mu$ L of the 3X tracer to each well to initiate the binding reaction. Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Cellular Potency Assay (IL-4-induced STAT6 Phosphorylation)

This protocol describes a method to assess the functional potency of a JAK1 inhibitor in a cellular context.

Objective: To measure the ability of a test compound to inhibit the IL-4-induced phosphorylation of STAT6 in a human cell line.

#### Materials:

- Human cell line expressing the IL-4 receptor and JAK1 (e.g., A549 or primary human T cells).
- Recombinant human IL-4.
- Test compounds (e.g., AZD4604) serially diluted in cell culture medium.
- · Phosphate-buffered saline (PBS).
- Lysis buffer containing protease and phosphatase inhibitors.
- Antibodies: Anti-phospho-STAT6 (Tyr641) and anti-total STAT6.
- Detection reagents (e.g., HTRF® reagents, or secondary antibodies for Western blotting or flow cytometry).
- 96-well cell culture plates.



• Plate reader or flow cytometer.

#### Procedure:

- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight (for adherent cells).
- Compound Treatment: Pre-incubate the cells with serially diluted test compound or vehicle control for 1-2 hours.
- Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-4 for 15-30 minutes at 37°C.
- Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.
- Detection of pSTAT6:
  - HTRF® Assay: Transfer the lysate to a 384-well plate and add the HTRF® detection reagents (anti-phospho-STAT6 and anti-total STAT6 antibodies labeled with donor and acceptor fluorophores). Incubate as per the manufacturer's instructions and read the TR-FRET signal.
  - Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-STAT6 and anti-total STAT6 antibodies.
  - Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antiphospho-STAT6 antibody.
- Data Analysis: Normalize the phospho-STAT6 signal to the total STAT6 signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# In Vivo Efficacy Model (Ovalbumin-Induced Allergic Asthma in Brown Norway Rats)

This protocol is a representative model for evaluating the in vivo efficacy of anti-inflammatory compounds for asthma.



Objective: To assess the ability of a test compound to reduce airway inflammation in a rat model of allergic asthma.

#### Materials:

- Brown Norway rats.
- Ovalbumin (OVA).
- Aluminum hydroxide (alum) adjuvant.
- Test compound formulation for intratracheal administration (e.g., AZD4604).
- Nebulizer for OVA challenge.
- Equipment for bronchoalveolar lavage (BAL) and lung tissue collection.
- Reagents for cell counting and cytokine analysis (ELISA).

#### Procedure:

- Sensitization: Sensitize the rats by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
- Compound Administration: On day 28, administer the test compound (e.g., AZD4604) or vehicle control via intratracheal instillation.
- OVA Challenge: One hour after compound administration, challenge the rats with an aerosolized solution of OVA for 30 minutes.
- Endpoint Analysis (24 hours post-challenge):
  - Bronchoalveolar Lavage (BAL): Euthanize the rats and perform BAL to collect airway inflammatory cells. Perform total and differential cell counts (e.g., for eosinophils).
  - Lung Tissue Analysis: Collect lung tissue for histology to assess inflammation or for homogenization to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA and target engagement (pSTAT levels).



 Data Analysis: Compare the inflammatory cell counts and cytokine levels in the BAL fluid and lung tissue of the compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

### Conclusion

AZD4604 demonstrates high potency and selectivity for JAK1 in preclinical in vitro assays, with greater selectivity over other JAK family members compared to several other selective JAK1 inhibitors. [Nilsson et al., 2022] Its inhaled route of administration is designed to deliver the drug directly to the lungs, potentially maximizing local efficacy while minimizing systemic exposure and associated side effects. The preclinical data from the ovalbumin-induced asthma model supports the potential of AZD4604 as a therapeutic for allergic asthma. [Nilsson et al., 2022] Further head-to-head clinical studies will be necessary to fully elucidate the comparative efficacy and safety profile of AZD4604 relative to other selective JAK1 inhibitors in the treatment of asthma and other inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JAK inhibitors for asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development and Characterization of an Allergic Asthma Rat Model for Interventional Studies | Semantic Scholar [semanticscholar.org]
- 4. AZD4604 [astrazeneca.ch]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of AZD4604 and Other Selective JAK1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028566#head-to-head-comparison-of-azd4604-and-other-selective-jak1-inhibitors]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com